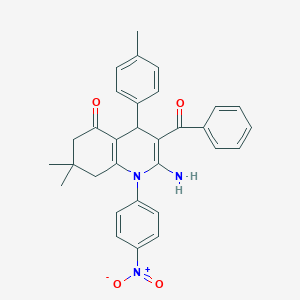
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one, commonly known as DMABNQ, is a chemical compound with potential applications in scientific research. This compound belongs to the family of quinoline derivatives, which are known for their diverse biological activities. DMABNQ has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
Wirkmechanismus
DMABNQ exerts its biological activity by inhibiting the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. DMABNQ binds to the active site of these enzymes and prevents them from carrying out their functions, leading to DNA damage and ultimately inducing apoptosis in cancer cells. DMABNQ has also been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DMABNQ has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, DMABNQ has been shown to have anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines. DMABNQ has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
DMABNQ has several advantages for use in lab experiments. It is a stable compound with high purity, making it suitable for use in various assays. DMABNQ is also relatively easy to synthesize using optimized methods, allowing for large-scale production. However, DMABNQ has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain assays. DMABNQ also has potential toxicity, which must be taken into consideration when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on DMABNQ. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of DMABNQ. Another area of interest is the investigation of the potential applications of DMABNQ in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of DMABNQ and to optimize its use in lab experiments.
Synthesemethoden
DMABNQ can be synthesized using various methods, including the condensation reaction of 2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydroquinoline-5-one and 4-methylphenylhydrazine hydrochloride. Another method involves the reaction of 2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydroquinoline-5-one with nitrous acid followed by the reaction with 4-methylphenylhydrazine hydrochloride. These methods have been optimized to obtain high yields of DMABNQ with purity suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
DMABNQ has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DMABNQ can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of topoisomerase I and II enzymes. DMABNQ has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing the expression of oncogenes. These findings suggest that DMABNQ may have potential applications as a chemotherapeutic agent for the treatment of cancer.
Eigenschaften
Produktname |
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Molekularformel |
C31H29N3O4 |
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H29N3O4/c1-19-9-11-20(12-10-19)26-27-24(17-31(2,3)18-25(27)35)33(22-13-15-23(16-14-22)34(37)38)30(32)28(26)29(36)21-7-5-4-6-8-21/h4-16,26H,17-18,32H2,1-3H3 |
InChI-Schlüssel |
XAWOFWOWAQDZHM-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)






